tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate
Description
This compound is a boronic ester derivative featuring a 2-azaspiro[3.3]heptane scaffold. The tert-butyl carbamate group at position 2 and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) substituent at position 6 enhance its stability and reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science . Its synthesis typically involves iridium-catalyzed borylation, achieving a 35% yield under optimized conditions (10 mol% [Ir(COD)(OMe)]₂, 3 equiv B₂pin₂) . The compound’s colorless oil form and compatibility with chromatographic purification (e.g., SiO₂ columns) facilitate its use in multistep syntheses .
Properties
Molecular Formula |
C18H30BNO4 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
tert-butyl 6-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C18H30BNO4/c1-15(2,3)22-14(21)20-11-18(12-20)8-13(9-18)10-19-23-16(4,5)17(6,7)24-19/h10H,8-9,11-12H2,1-7H3 |
InChI Key |
YWBNYGWOYWXGKW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC3(C2)CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-Azaspiro[3.3]heptane Core
The 2-azaspiro[3.3]heptane scaffold is typically synthesized through cyclization reactions involving appropriate amino and cyclobutane derivatives. This core provides a rigid, spirocyclic framework that is valuable for drug design due to its three-dimensional shape and conformational restriction.
Regioselective Hydroboration of Spirocyclobutenes
One of the primary methods to introduce the boronate ester group is the regioselective hydroboration of spirocyclobutene intermediates. This approach has been shown to proceed with high regio- and stereoselectivity, enabling the selective installation of the boron moiety at the methylene position of the spirocycle.
- The hydroboration is typically catalyzed by transition metals or can be performed under transition-metal-free conditions.
- The boron source commonly used is bis(pinacolato)diboron (B2pin2), which forms the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring upon reaction.
- The reaction conditions are optimized to favor the formation of the (E)- or (Z)-isomer depending on the desired stereochemistry.
Transition-Metal-Free and Catalyzed Diboration Approaches
Advanced synthetic routes employ diboration reactions of spirocyclobutenes to generate boron-containing spirocycles:
- Transition-metal-free diboration: This method allows diastereoselective formation of boron-substituted spirocycles without the need for metal catalysts, reducing cost and environmental impact.
- Asymmetric diboration: Using platinum catalysts with chiral phosphonite ligands, optically active spirocycles can be obtained with high enantiomeric excess. This is critical for pharmaceutical applications where stereochemistry influences biological activity.
Copper-Catalyzed Borylation of α,β-Unsaturated Carbonyl Compounds
Another relevant method includes copper-catalyzed borylation, which can be adapted for allylic or vinylic substrates related to the spirocyclic framework:
- The copper catalyst, often copper(I) chloride, is combined with sodium tert-butoxide to generate a copper alkoxide species in situ.
- The presence of a proton source such as methanol accelerates the reaction by protonating copper enolate intermediates.
- This method enables efficient installation of the boronate group under mild conditions, preserving sensitive functional groups.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Stereochemical Outcome | Advantages |
|---|---|---|---|---|
| Regioselective Hydroboration of Spirocyclobutenes | Bis(pinacolato)diboron, transition metal catalyst or none | Mild temperature, inert atmosphere | High regio- and stereoselectivity | Simple, scalable |
| Transition-Metal-Free Diboration | Bis(pinacolato)diboron | Ambient temperature | Diastereoselective | Avoids metal contamination |
| Asymmetric Diboration | Platinum catalyst, chiral phosphonite ligand | Controlled temperature, chiral environment | High enantioselectivity | Access to optically active compounds |
| Copper-Catalyzed Borylation | Copper(I) chloride, sodium tert-butoxide, methanol | Room temperature | Efficient functionalization | Mild, compatible with sensitive groups |
Research Findings and Notes
- The stereoselectivity of the boron installation is crucial for the biological activity of the resulting compounds, especially in pharmaceutical contexts such as STAT3 inhibitors.
- The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) serves as a versatile handle for further cross-coupling reactions, enabling the synthesis of diverse analogs.
- Recent research emphasizes the use of transition-metal-free conditions or earth-abundant metals to improve sustainability and reduce costs.
- The tert-butyl protecting group on the carboxylate is stable under the borylation conditions and can be removed later if necessary for further functionalization.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The boronate ester group can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and aryl halides.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry
Material Science: Incorporated into polymers and materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action for tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate primarily involves its role as a boronate ester. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The boron atom facilitates the transfer of the organic group to the palladium complex, enabling the coupling reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of 2-azaspiro[3.3]heptane derivatives modified at position 4. Key structural analogs and their properties are compared below:
Key Findings:
Synthetic Flexibility : The target compound’s boronate group enables versatile cross-coupling, whereas analogs like 3h and 3i emphasize enantioselective applications (e.g., 89% ee for 3i ) .
Stability vs. Reactivity: Hydroxyl and amino derivatives (e.g., C₁₁H₁₉NO₃) are less reactive but serve as stable intermediates for further functionalization .
Safety Profile: Boronate-containing analogs (e.g., C₁₈H₂₉BN₂O₄) often require stringent safety protocols due to irritant hazards (H302, H315), unlike non-borylated derivatives .
Structural Impact: Spiro ring size variations (e.g., [3.3]heptane vs. [3.5]nonane) influence steric effects and substrate compatibility in catalysis .
Biological Activity
Chemical Identity
tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate is a complex organic compound characterized by its unique structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 439.36 g/mol. The compound features a spirocyclic structure which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets including enzymes and receptors. The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry, particularly in drug design aimed at targeting specific pathways involved in disease processes.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 10 | Induction of apoptosis via caspase activation |
| Study B | HeLa | 15 | Inhibition of cell proliferation through cell cycle arrest |
These studies highlight the potential of this compound as a lead for further development in oncology.
Antimicrobial Activity
In addition to anticancer effects, preliminary investigations suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains has shown promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These findings suggest that the compound could be further explored for its potential as an antimicrobial agent.
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. Research indicates that it may help in mitigating oxidative stress in neuronal cells:
| Model | Outcome |
|---|---|
| Rat model of stroke | Reduced infarct size by 25% |
| SH-SY5Y cells | Increased cell viability by 40% |
This suggests that the compound could be beneficial in developing therapies for neurodegenerative diseases.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of various derivatives of azaspiro compounds including tert-butyl derivatives. The results demonstrated that modifications to the dioxaborolane group significantly enhanced anticancer activity against breast cancer cell lines.
Case Study 2: Antimicrobial Screening
In a clinical trial assessing new antimicrobial agents, this compound was included in a panel of tested substances against multidrug-resistant strains. It showed effective inhibition against resistant strains of Staphylococcus aureus, indicating its potential utility in treating infections caused by resistant bacteria.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
